
(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
“(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” is a specific isomer of a pyrrolidine carboxylic acid derivative. Pyrrolidine carboxylic acids are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for “(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” were not found, methods for synthesizing similar compounds have been reported. For example, one method involves the acetylation of a hydroxyproline followed by reflux with hydrochloric acid . Another method involves the reduction of pyridinecarboxylic acids in the presence of a palladium-carbon catalyst .
Molecular Structure Analysis
The molecular structure of “(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” can be inferred from its name. It likely contains a pyrrolidine ring with a methoxy group (OCH3) and a methyl group (CH3) attached to the 4th and 1st carbon atoms, respectively. The 2nd carbon atom likely carries a carboxylic acid group (COOH). The entire molecule is likely in the form of a hydrochloride salt .
Applications De Recherche Scientifique
Pharmacological Profiles
(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride demonstrates significant pharmacological properties. For instance, it has been studied as the active form of a novel 5-HT2A receptor antagonist (Ogawa et al., 2002). This compound has been shown to inhibit platelet aggregation, suggesting potential uses in the treatment of conditions related to platelet aggregation.
Tautomerism Studies
The tautomerism of similar compounds, including N-butyl-4-methoxycarbonylpyrrolid-3-one and its hydrochloride form, has been studied, highlighting the compound's interesting behavior in different solvents and environments (Arbuzov et al., 1972). These studies are crucial in understanding the chemical behavior and potential applications of this compound in different scientific contexts.
Synthesis of Stereoisomers
Research has also been conducted on the synthesis of all stereoisomers of related compounds, which are important in the study of pyrrolizidine alkaloids (Matsumoto et al., 1992). Understanding the synthesis of these isomers is key for the development of drugs and other chemical applications.
Pancreatitis Research
In a significant study, the effects of this compound as a selective 5-HT2A receptor antagonist were investigated in the context of acute and chronic pancreatitis (Ogawa et al., 2005). This research underscores the potential therapeutic applications of the compound in treating diseases related to the pancreas.
NMR Characterization
The compound has been used in studies involving NMR characterization, offering insights into structural problems in chlorinated compounds (Irvine et al., 2008). Such studies are fundamental in the field of medicinal chemistry.
Synthesis and Improvement
There has also been research focused on improving the synthesis of related compounds, which is crucial for efficient production and utilization in various applications (Cheng Qing-fang, 2005).
Propriétés
IUPAC Name |
(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOAHGNESDTECM-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@@H]1C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)
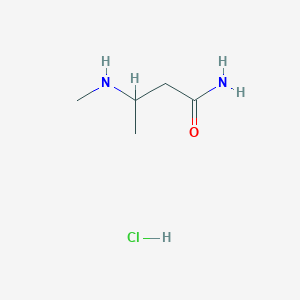
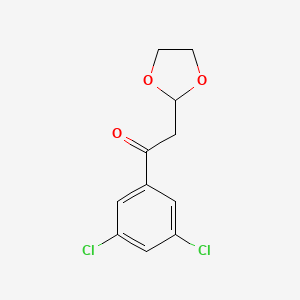

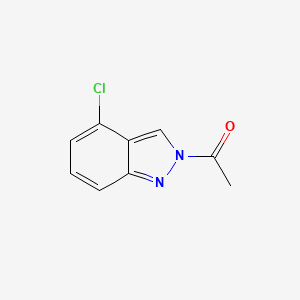
![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)



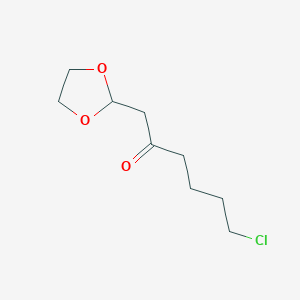
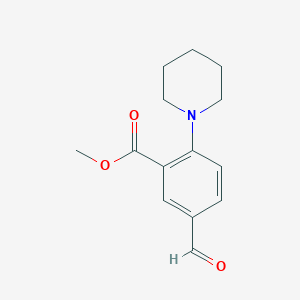

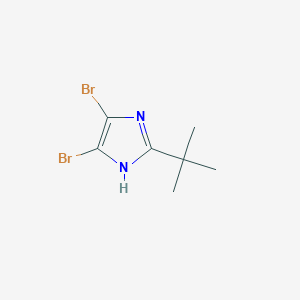
amine](/img/structure/B1456303.png)